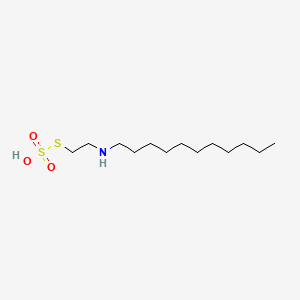
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is an organosulfur compound. It is characterized by the presence of a thiol group (–SH) attached to an ethyl group, which is further connected to an undecylamino group and a hydrogen sulfate ester. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process. One common method involves the reaction of ethanethiol with an alkyl halide to form an intermediate, which is then reacted with an amine to introduce the undecylamino group. The final step involves the esterification of the thiol group with hydrogen sulfate .
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) typically involves the use of catalysts to enhance reaction efficiency. The process may include the use of acidic solid catalysts, such as alumina, to facilitate the reaction between ethanethiol and hydrogen sulfide .
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ferric oxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Simpler thiols.
Substitution: Various substituted thiols.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanethiol, 2-isopropylamino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- Methanethiol
- Butanethiol
Uniqueness
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is unique due to its specific structure, which includes an undecylamino group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules .
Propiedades
Número CAS |
929-39-5 |
|---|---|
Fórmula molecular |
C13H29NO3S2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)undecane |
InChI |
InChI=1S/C13H29NO3S2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18-19(15,16)17/h14H,2-13H2,1H3,(H,15,16,17) |
Clave InChI |
AUEJBFDAJLTUHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

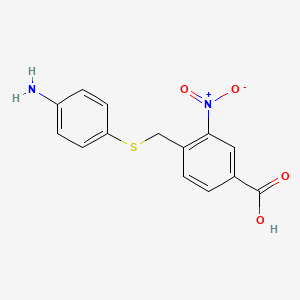

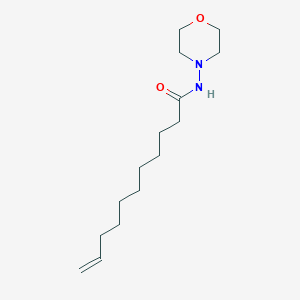

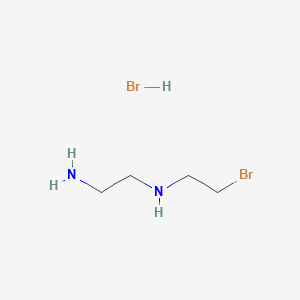
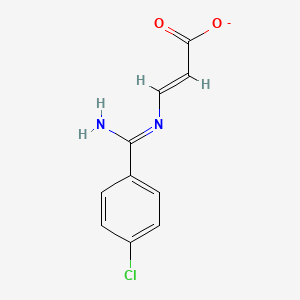

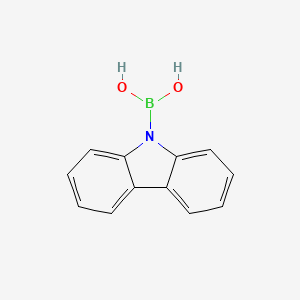
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

